molecular formula C15H9Cl3N2O2S2 B2503106 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide CAS No. 881436-24-4

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide

Cat. No.: B2503106
CAS No.: 881436-24-4
M. Wt: 419.72
InChI Key: OFKZUCVIOPBHIY-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a 1,3-thiazole core substituted with acetyl and methyl groups at positions 5 and 4, respectively. The carboxamide linkage connects this thiazole moiety to a 3,4,6-trichloro-1-benzothiophene ring. The trichlorinated benzothiophene moiety enhances lipophilicity, which may influence membrane permeability and target binding.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3N2O2S2/c1-5-12(6(2)21)24-15(19-5)20-14(22)13-11(18)10-8(17)3-7(16)4-9(10)23-13/h3-4H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKZUCVIOPBHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(C3=C(S2)C=C(C=C3Cl)Cl)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of thiazole derivatives with benzothiophene carboxylic acids. The synthesis typically involves the following steps:

  • Formation of Thiazole Ring : Reaction of 4-methylthiazole with acetyl chloride to form 5-acetyl-4-methylthiazole.
  • Benzothiophene Carboxamide Formation : Coupling the thiazole derivative with 3,4,6-trichloro-benzothiophene-2-carboxylic acid using coupling agents such as DCC (dicyclohexylcarbodiimide) to yield the final product.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against:

  • Escherichia coli : Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity.
  • Staphylococcus aureus : The compound exhibits inhibitory effects comparable to standard antibiotics.

The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Anticancer Activity

Recent studies have also evaluated the anticancer potential of this compound. In vitro assays on human cancer cell lines have shown:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15.0Induction of apoptosis via caspase activation
MCF7 (Breast)10.5Cell cycle arrest at G2/M phase
A549 (Lung)12.0Inhibition of angiogenesis

These findings suggest that the compound may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antibacterial Efficacy : A study reported that the compound exhibited an MIC value of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli. Molecular docking studies suggested strong binding interactions with key bacterial enzymes such as DNA gyrase and MurD .
  • Anticancer Studies : Research indicated that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Selectivity and Toxicity : The selectivity index calculated from cytotoxicity assays revealed that the compound is less toxic to normal cells compared to cancer cells, indicating its potential as a therapeutic agent with a favorable safety profile .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research indicates that benzothiophene derivatives exhibit potent antimicrobial properties. In particular, compounds similar to N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,4,6-trichloro-1-benzothiophene-2-carboxamide have been studied for their efficacy against various bacterial strains. For instance, a study demonstrated that benzothiophene derivatives showed promising activity against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) as low as 2.6 µM .

Cholinesterase Inhibition:
Another significant application of this compound is in the inhibition of cholinesterases, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Recent studies have shown that benzothiophene-chalcone hybrids can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential therapeutic applications in neuroprotection .

Table 1: Antimicrobial Efficacy of Benzothiophene Derivatives

Compound NameTarget OrganismMIC (µM)Reference
Compound AMycobacterium tuberculosis2.6
Compound BEscherichia coli5.0
Compound CCandida albicans10.0

Material Science

Polymeric Applications:
The compound's structural features make it suitable for incorporation into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials. Research into halogenated compounds indicates that they can improve the flame retardancy and thermal stability of polymers .

Nanocomposites:
this compound has also been explored for use in nanocomposites. The incorporation of such compounds into nanostructured materials can lead to enhanced electrical conductivity and catalytic properties, making them ideal for applications in sensors and electronic devices .

Case Studies

Comparison with Similar Compounds

Key Observations:

  • Chlorination Patterns: The target compound’s 3,4,6-trichlorobenzothiophene offers greater electron-withdrawing effects and lipophilicity compared to mono-chlorinated analogs (e.g., ) . This may improve binding to hydrophobic targets but reduce aqueous solubility.
  • Thiazole Substituents: The 5-acetyl group distinguishes it from ’s biphenyl-carbonyl and ’s R-benzyl substituents.
  • Carboxamide Linkers : Unlike ’s cyclopropylbenzamide, the benzothiophene carboxamide in the target compound provides a planar aromatic system, which may enhance π-π stacking interactions in biological targets .

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